molecular formula C21H25NO6 B2424916 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 1291834-52-0

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No.: B2424916
CAS No.: 1291834-52-0
M. Wt: 387.432
InChI Key: UTNALEXZOVONGF-UHFFFAOYSA-N
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Description

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a complex organic compound that features both an amino group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-((4-ethylbenzyl)amino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate exerts its effects involves the interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trimethoxybenzoate
  • Ethyl 3,4,5-trimethoxybenzoate
  • 4-[Ethyl(2-phenylethyl)amino]butyl 3,4,5-trimethoxybenzoate

Uniqueness

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-5-14-6-8-15(9-7-14)12-22-19(23)13-28-21(24)16-10-17(25-2)20(27-4)18(11-16)26-3/h6-11H,5,12-13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNALEXZOVONGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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